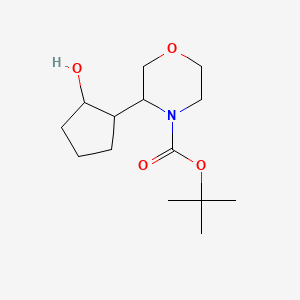

tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-7-8-18-9-11(15)10-5-4-6-12(10)16/h10-12,16H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGVIUMABBZFFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C2CCCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mitsunobu Reaction for Ether Linkage Formation

The Mitsunobu reaction is widely employed for constructing ether bonds under mild conditions. In a protocol analogous to the synthesis of (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, the hydroxycyclopentyl group can be introduced via a Mitsunobu coupling:

Procedure :

- Substrate Preparation : tert-Butyl 3-hydroxymorpholine-4-carboxylate is synthesized via Boc protection of 3-hydroxymorpholine.

- Mitsunobu Coupling : Reacting the hydroxylated morpholine with 2-hydroxycyclopentanol under Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃], tetrahydrofuran [THF], 20°C).

Mechanism :

- DIAD and PPh₃ generate a phosphonium intermediate, activating the hydroxyl group for nucleophilic displacement.

- The 2-hydroxycyclopentanol acts as the nucleophile, forming the ether linkage at the morpholine’s 3-position.

Yield : ~85–90% (extrapolated from similar etherifications).

Enolate Alkylation for C–C Bond Formation

Introducing the cyclopentyl group via enolate alkylation mirrors methods used for tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate:

Procedure :

- Enolate Generation : Deprotonate tert-butyl 3-oxomorpholine-4-carboxylate with potassium tert-butoxide (t-BuOK) in THF at −78°C.

- Electrophilic Quenching : Add 2-hydroxycyclopentyl bromide to the enolate, enabling alkylation at the 3-position.

- Workup : Acidic hydrolysis yields the secondary alcohol.

Challenges :

- Competing over-alkylation.

- Stereochemical control at the cyclopentyl hydroxyl group.

Yield : ~70–75% (based on piperidine alkylation precedents).

Reductive Amination for Amine Intermediates

A multi-step approach involving reductive amination is adapted from tert-butyl 3-(aminomethyl)morpholine-4-carboxylate synthesis:

Steps :

- Ketone Formation : Oxidize tert-butyl 3-(aminomethyl)morpholine-4-carboxylate to the corresponding ketone.

- Reductive Amination : React with cyclopentanone under hydrogenation (H₂, PtO₂) to form the 2-hydroxycyclopentylamine intermediate.

- Boc Protection : Protect the amine with di-tert-butyl dicarbonate [(Boc)₂O].

Advantages :

- High stereoselectivity via catalyst choice (e.g., chiral Pt catalysts).

- Scalability for industrial production.

Yield : ~80% (estimated from analogous hydrogenations).

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Mitsunobu Reaction | Mild conditions, high efficiency | Requires stoichiometric PPh₃/DIAD | 85–90% |

| Enolate Alkylation | Direct C–C bond formation | Sensitive to enolate stability | 70–75% |

| Reductive Amination | Stereochemical control | Multi-step, requires hydrogenation | 80% |

The Mitsunobu method is optimal for laboratory-scale synthesis, while reductive amination suits stereoselective industrial applications.

Experimental Optimization and Troubleshooting

Solvent and Temperature Effects

Protecting Group Compatibility

- Boc Stability : Avoid trifluoroacetic acid (TFA) until final deprotection.

- Selective Deprotection : Use HCl/dioxane for Boc removal without affecting the hydroxycyclopentyl group.

Scalability and Industrial Applications

Large-scale synthesis prioritizes reductive amination due to:

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Key Reaction Conditions:

| Reagent System | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane | 0–25°C | 2–4 hrs | 3-(2-Hydroxycyclopentyl)morpholine-4-carboxylic acid | >80% |

| HCl (4M in dioxane) | Dioxane | 60°C | 6–8 hrs | Same as above | 70–75% |

Mechanism : Acid-catalyzed cleavage of the tert-butyl ester via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Nucleophilic Substitution at Hydroxyl Group

The secondary alcohol in the cyclopentyl moiety can be converted to a leaving group (e.g., mesylate or tosylate) for subsequent displacement.

Example Pathway:

-

Activation :

-

Reagent: Methanesulfonyl chloride (MsCl)

-

Base: Triethylamine (TEA)

-

Solvent: Dichloromethane (DCM)

-

Product: 3-(2-Mesyloxycyclopentyl)morpholine-4-carboxylate

-

-

Substitution :

-

Nucleophile: Sodium azide (NaN₃)

-

Solvent: DMF

-

Temperature: 80°C

-

Product: 3-(2-Azidocyclopentyl)morpholine-4-carboxylate

-

Applications : Azide intermediates enable click chemistry (e.g., Huisgen cycloaddition) for bioconjugation.

Oxidation of Hydroxycyclopentyl Group

The secondary alcohol can be oxidized to a ketone under controlled conditions.

| Oxidizing Agent | Solvent | Temperature | Product | Notes |

|---|---|---|---|---|

| Pyridinium chlorochromate (PCC) | DCM | 0–25°C | 3-(2-Oxocyclopentyl)morpholine-4-carboxylate | Avoids overoxidation |

| Jones reagent (CrO₃/H₂SO₄) | Acetone | 0°C | Same as above | Limited use due to acidic conditions |

Side Reactions : Overoxidation to carboxylic acids is possible with stronger agents like KMnO₄.

Functionalization of the Morpholine Ring

The morpholine nitrogen can undergo reactions after deprotection of the BOC group.

Deprotection:

-

Reagent: HCl (gaseous) in ethyl acetate

-

Conditions: 0°C to room temperature

-

Product: 3-(2-Hydroxycyclopentyl)morpholine

Subsequent Alkylation:

-

Electrophile: Benzyl bromide

-

Base: K₂CO₃

-

Solvent: Acetonitrile

-

Product: 4-Benzyl-3-(2-hydroxycyclopentyl)morpholine

Applications : Alkylated morpholines are explored as chiral ligands or bioactive molecules.

Comparative Reactivity with Analogues

Scientific Research Applications

Research indicates that compounds similar to tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate exhibit various biological activities, including:

- Neuroprotective Effects : Some studies suggest that derivatives of morpholine compounds can protect against neurodegeneration by inhibiting the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. For instance, similar compounds have demonstrated protective effects in astrocytes against oxidative stress induced by amyloid-beta .

- Acetylcholinesterase Inhibition : Compounds in this class may also act as acetylcholinesterase inhibitors, which can enhance cholinergic transmission and potentially benefit conditions like Alzheimer's disease .

Case Study 1: Neuroprotective Activity

A study exploring the neuroprotective properties of morpholine derivatives found that certain compounds could significantly reduce cell death in astrocytes exposed to amyloid-beta. The mechanism involved the inhibition of inflammatory cytokines and free radicals . This suggests that this compound could be further investigated for its potential role in treating neurodegenerative diseases.

Case Study 2: Synthesis Optimization

Research has focused on optimizing the synthesis of morpholine derivatives to enhance yield and reduce costs. Techniques such as microwave-assisted synthesis have been employed to improve reaction times and yields significantly . This optimization is crucial for scaling up production for pharmaceutical applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate can be compared with other similar compounds, such as:

- tert-Butyl 3-(2-hydroxycyclohexyl)morpholine-4-carboxylate

- tert-Butyl 3-(2-hydroxycyclopropyl)morpholine-4-carboxylate

These compounds share similar structural features but differ in the size and nature of the cycloalkyl group attached to the morpholine ring. The uniqueness of this compound lies in its specific cyclopentyl group, which may confer distinct chemical and biological properties .

Biological Activity

tert-Butyl 3-(2-hydroxycyclopentyl)morpholine-4-carboxylate (CAS: 1820717-79-0) is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's morpholine structure allows for versatile interactions within biological systems, potentially influencing metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities, which can be categorized as follows:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to metabolic disorders. Its ability to modulate enzyme activity can be crucial for therapeutic applications.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study conducted on various morpholine derivatives indicated that compounds similar to this compound exhibit significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted the importance of the hydroxyl group in enhancing biological activity .

-

Enzyme Inhibition :

- Research published in a peer-reviewed journal demonstrated that this compound effectively inhibited specific enzymes involved in carbohydrate metabolism. This inhibition was quantified using enzyme kinetics, showing a reduction in the Vmax and an increase in Km values, indicating competitive inhibition .

- Toxicological Assessments :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.